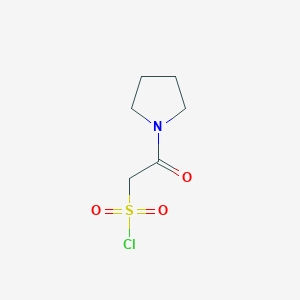
2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClNO3S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of pyrrolidine with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: It can undergo addition reactions with various reagents to form new compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone.
科学的研究の応用
2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential use in the development of new pharmaceuticals.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity.
類似化合物との比較
Similar Compounds
- 2-Oxo-pyrrolidin-1-yl-phenyl-acetic acid ethyl ester
- 2-(Pyrrolidin-1-yl)ethanol
- 2-Oxo-2H-pyridin-1-yl-acetic acid
Uniqueness
2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride is unique due to its specific structure, which combines the properties of a sulfonyl chloride with a pyrrolidine ring
生物活性
2-Oxo-2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride, also known by its chemical structure C6H12ClNO2S, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial and anticancer activities, along with relevant synthesis methods and structure-activity relationships.
The compound has the following structural and chemical characteristics:
- Molecular Formula : C6H12ClNO2S
- SMILES : C1CCN(C1)CCS(=O)(=O)Cl
- InChIKey : HTYRRGFPVSIIBO-UHFFFAOYSA-N
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of sulfonyl chloride derivatives, including those related to 2-oxo compounds. For instance, research has shown that various sulfonamide derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
- Case Study - Antibacterial Efficacy :
- A study evaluated the antibacterial activity of different 2-oxocycloalkylsulfonamides against human tumor cells and various bacterial strains. Compounds were tested using the disk diffusion method, revealing promising results against Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentrations (MICs) for selected compounds were reported as follows:
Compound Target Bacteria MIC (μg/mL) 4A(10) S. aureus 4.0 4A(11) E. coli 8.0 4B(2) Pseudomonas aeruginosa 5.0
Anticancer Activity
The biological activity of sulfonyl chloride derivatives extends to anticancer properties as well. Compounds similar to this compound have shown effectiveness against various cancer cell lines.
- Case Study - Cytotoxicity :
- In a bioassay, several derivatives exhibited cytotoxic effects on human tumor cell lines such as HL-60 (leukemia), BGC-823 (gastric cancer), and Bel-7402 (liver cancer). The IC50 values for these compounds ranged from 10 to 50 μg/mL, indicating moderate to high cytotoxicity .
- A summary of the cytotoxicity results is presented below:
Compound Cell Line IC50 (μg/mL) Compound A HL-60 25 Compound B BGC-823 30 Compound C Bel-7402 15
Synthesis Methods
The synthesis of this compound typically involves the reaction of pyrrolidine with sulfonyl chlorides under controlled conditions to yield the desired product. Various synthetic routes have been explored in literature, emphasizing the importance of reaction conditions such as temperature and solvent choice.
- General Synthetic Route :
- Pyrrolidine is reacted with sulfonyl chloride in an inert atmosphere.
- The reaction is usually conducted in a solvent like dichloromethane or THF at low temperatures to prevent side reactions.
- Purification is achieved through recrystallization or chromatography.
Structure-Activity Relationship (SAR)
Understanding the SAR of sulfonamide derivatives provides insights into optimizing their biological activity. Modifications at specific positions on the pyrrolidine ring or the sulfonamide group can enhance potency and selectivity against target organisms.
- Key Findings :
特性
分子式 |
C6H10ClNO3S |
|---|---|
分子量 |
211.67 g/mol |
IUPAC名 |
2-oxo-2-pyrrolidin-1-ylethanesulfonyl chloride |
InChI |
InChI=1S/C6H10ClNO3S/c7-12(10,11)5-6(9)8-3-1-2-4-8/h1-5H2 |
InChIキー |
AEOUIUHIHJCDHR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)CS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















